cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt
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Overview
Description
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as an antibacterial agent and its potential in inhibiting fatty acid biosynthesis .
Preparation Methods
The synthesis of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt involves several steps. One common method starts with propargyl alcohol, which reacts with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to produce propadienylphosphonic dichloride, which is then catalytically hydrogenated and hydrolyzed to yield cis-1-propenylphosphonic acid . The final step involves the reaction of cis-1-propenylphosphonic acid with ®-(+)-α-Methylbenzylamine to form the desired salt.
Chemical Reactions Analysis
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonic acid derivatives.
Reduction: Catalytic hydrogenation is a key step in its synthesis, indicating its susceptibility to reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphonic acid group.
Common reagents used in these reactions include phosphorus trichloride, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonic acid derivatives.
Biology: The compound is a potent inhibitor of fatty acid biosynthesis, making it valuable in studying metabolic pathways.
Mechanism of Action
The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt involves its ability to inhibit fatty acid biosynthesis. This inhibition occurs through the compound’s interaction with specific enzymes involved in the biosynthetic pathway, leading to a disruption in the production of essential fatty acids . This mechanism is particularly effective against antibiotic-resistant bacteria, making it a valuable tool in combating bacterial infections.
Comparison with Similar Compounds
cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt can be compared with other similar compounds, such as:
Phosphonic Acid Derivatives: Other phosphonic acid derivatives share similar chemical properties but may differ in their specific applications and mechanisms of action.
The uniqueness of cis-Propenylphosphonic Acid ®-(+)-α-Methylbenzylamine Salt lies in its dual role as an antibacterial agent and an inhibitor of fatty acid biosynthesis, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
933443-26-6 |
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Molecular Formula |
C₃H₇O₃P(C₈H₁₁N) |
Molecular Weight |
122.0612118 |
Synonyms |
P-(1Z)-1-Propen-1-ylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (1Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt; (Z)-Propenylphosphonic Acid (R)-(+)-α-Methylbenzyla |
Origin of Product |
United States |
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